2-(1H-indol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
Description
2-(1H-Indol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is an acetamide derivative featuring an indole moiety substituted at the 1-position and an oxolan-2-ylmethyl group attached to the acetamide nitrogen. Indole-based compounds are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . The oxolan (tetrahydrofuran) substituent may enhance solubility and influence pharmacokinetic properties compared to purely aromatic substituents .
Properties
IUPAC Name |
2-indol-1-yl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(16-10-13-5-3-9-19-13)11-17-8-7-12-4-1-2-6-14(12)17/h1-2,4,6-8,13H,3,5,9-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXROSKYXVSUEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Acetamide Group: The indole ring is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(1H-indol-1-yl)acetamide.
Introduction of the Oxolane Ring: Finally, the oxolane ring is introduced by reacting 2-(1H-indol-1-yl)acetamide with oxirane (ethylene oxide) under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structure-Activity Relationships (SAR)
- Anticancer Activity: Adamantane-substituted derivatives () show potent caspase-8 activation and apoptosis induction, suggesting that bulky hydrophobic groups enhance target engagement.
- Antioxidant Activity: Hydroxyimino and halogenated phenyl groups () improve radical scavenging, likely via electron-donating effects.
- Cytotoxicity: Chlorobenzyl substituents () may enhance membrane permeability, while oxolan groups () balance lipophilicity and solubility.
Data Tables
Table 2: Physicochemical Properties
*Estimated based on analog (); †Predicted for adamantane-containing compounds.
Biological Activity
2-(1H-indol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic compound with a complex structure, characterized by an indole moiety and an oxoacetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 234.25 g/mol. The presence of the oxolan ring enhances its structural complexity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression and inflammatory pathways.
- Receptor Modulation : It can bind to receptors that are crucial in cellular signaling, potentially altering normal physiological processes.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, research indicates that indole derivatives can selectively inhibit the viability of cancer cell lines such as HeLa and MCF-7.
Table 1: Anticancer Activity of Indole Derivatives
Anti-inflammatory Activity
The oxoacetamide functional group is known for its anti-inflammatory properties. Compounds with similar structures have been reported to downregulate pro-inflammatory cytokines in vitro.
Case Studies
Several case studies have highlighted the biological efficacy of indole derivatives:
- Case Study on MIAM : In a study involving S180 tumor-bearing mice, MIAM demonstrated dose-dependent inhibition of tumor growth without significant toxicity at doses up to 890 µmol/kg, indicating a favorable safety profile while exhibiting potent anticancer activity .
- Indole Derivative Research : A comparative study involving various indole derivatives showed that those with oxoacetamide groups had enhanced efficacy against solid tumors, particularly colon and lung cancers .
Pharmacological Profile
The pharmacological profile of this compound suggests it could serve as a lead compound in drug discovery for inflammatory diseases and cancers. Its unique structure may offer advantages in selectivity and efficacy compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
